Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate
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Overview
Description
Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate typically involves the bromination of 3-methylindole followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 7-position of the indole ring. The resulting 7-bromo-3-methylindole is then reacted with methanol in the presence of a catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to different functionalized derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.
Major Products
The major products formed from these reactions include various substituted indoles, oxidized or reduced derivatives, and carboxylic acids.
Scientific Research Applications
Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The bromine atom and ester group can also influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-indole-3-carboxylate
- Methyl 7-chloro-3-methyl-1H-indole-5-carboxylate
- Methyl 6-bromo-3-methyl-1H-indole-5-carboxylate
Uniqueness
Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate is unique due to the specific position of the bromine atom and the methyl group on the indole ring. This unique structure can lead to different biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H10BrNO2 |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 7-bromo-3-methyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-6-5-13-10-8(6)3-7(4-9(10)12)11(14)15-2/h3-5,13H,1-2H3 |
InChI Key |
RUSMTDFKXRYCLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2Br)C(=O)OC |
Origin of Product |
United States |
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